Product packaging for Hexahydrofurofuran(Cat. No.:CAS No. 1793-94-8)

Hexahydrofurofuran

Cat. No.: B14135507
CAS No.: 1793-94-8
M. Wt: 114.14 g/mol
InChI Key: PHXGAJLBHUUAKB-UHFFFAOYSA-N
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Description

Hexahydrofurofuran is a versatile bicyclic ether scaffold of significant interest in diverse scientific research fields. Its complex, fused ring structure serves as a critical synthetic intermediate and a privileged scaffold in medicinal chemistry and chemical biology. In drug discovery, the this compound motif is a key structural component in the design of potent HIV-1 protease inhibitors. These inhibitors function by incorporating this scaffold as a P2 ligand, which promotes an extensive network of hydrogen-bonding interactions with the backbone atoms of the enzyme's active site, a crucial mechanism for overcoming multidrug-resistant viral variants . Furthermore, derivatives of this compound are being actively investigated as novel herbicidal agents with a new mode of action. These compounds, inspired by scaffolds like cinmethylin, act as inhibitors of acyl-acyl carrier protein (ACP) thioesterase (FAT enzymes), a plant-specific target that disrupts de novo fatty acid synthesis, offering a promising solution for controlling resistant grass weeds . The core structure is also a valuable building block in organic synthesis, used in the preparation of complex molecules and explored for its potential in other areas, including as a precursor for biochemical probes . Intended Use and Handling: This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research purposes and are not intended for use in diagnostics, therapeutic applications, or for any human or veterinary use . They are not manufactured or validated for medical purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B14135507 Hexahydrofurofuran CAS No. 1793-94-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1793-94-8

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan

InChI

InChI=1S/C6H10O2/c1-3-7-6-2-4-8-5(1)6/h5-6H,1-4H2

InChI Key

PHXGAJLBHUUAKB-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1OCC2

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms

Strategies for this compound Core Construction

Chemoenzymatic and Biocatalytic Approaches

Dynamic Kinetic Resolution for Enantioselective Synthesis

Dynamic kinetic resolution (DKR) has emerged as a powerful strategy for the synthesis of enantiomerically pure compounds from racemic mixtures, capable of theoretically converting 100% of the starting material into a single enantiomer. wikipedia.org This process involves the concurrent racemization of the starting material and the selective reaction of one enantiomer, thereby overcoming the 50% yield limitation of traditional kinetic resolution. wikipedia.orgprinceton.edu

In the context of this compound synthesis, DKR is particularly valuable for establishing key stereocenters. A notable application involves the enzymatic resolution of racemic alcohols, which serve as precursors to the this compound core. For instance, the enzymatic resolution of racemic alcohols has been employed to provide rapid access to optically active ligand alcohols for HIV-1 protease inhibitors containing a fused this compound moiety. nih.govniph.go.jp In one specific example, a racemic alcohol was treated with lipase PS-30 immobilized on Celite in the presence of vinyl acetate. niph.go.jp This enzymatic acetylation selectively converted one enantiomer, allowing for the separation and isolation of the desired (R)-alcohol with a 47% yield. niph.go.jp

For a DKR process to be efficient, several conditions must be met. The kinetic resolution step should be irreversible to ensure high enantioselectivity, and the rate of racemization should be at least equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu

Annulation and Cycloaddition Reactions

Annulation and cycloaddition reactions represent a cornerstone in the construction of the this compound framework, offering direct routes to the fused bicyclic system.

Mn(OAc)₃-Promoted Annulations

Manganese(III) acetate, Mn(OAc)₃, is a versatile reagent for oxidative free-radical cyclizations. scripps.edunih.gov This methodology has been successfully applied to the synthesis of this compound derivatives. The reaction typically involves the Mn(OAc)₃-mediated generation of a radical from a suitable precursor, which then undergoes an intramolecular cyclization. nih.gov

In the synthesis of P2-ligands for HIV-1 protease inhibitors, Mn(OAc)₃-based annulation was a key step. nih.govniph.go.jp The reaction of a 1,3-diketone with dihydrofuran in the presence of Mn(OAc)₃·2H₂O in glacial acetic acid at 60 °C furnished the corresponding tricyclic derivative containing the this compound core, albeit in moderate yields of 30-42%. nih.gov The mechanism involves the formation of a radical intermediate that adds to the double bond of dihydrofuran, followed by cyclization and subsequent oxidation to afford the final product. nih.gov

Reactant 1Reactant 2ReagentSolventTemperatureProductYield
1,3-DiketoneDihydrofuranMn(OAc)₃·2H₂OGlacial Acetic Acid60 °CTricyclic this compound derivative30-42%
Rhodium Carbenoid Cycloadditions

Rhodium carbenoids, generated from the reaction of diazo compounds with rhodium(II) catalysts, are highly reactive intermediates that can participate in a variety of transformations, including cycloaddition reactions. u-tokyo.ac.jprsc.org The use of rhodium carbenoids provides an efficient pathway to the this compound skeleton. nih.govniph.go.jp

This methodology has been utilized as an alternative key step in the synthesis of P2-ligands for HIV-1 protease inhibitors. nih.govniph.go.jp The reaction involves the in situ formation of a rhodium carbenoid, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile to construct the fused furan (B31954) rings. mdpi.comresearchgate.net The choice of rhodium catalyst and ligands can influence the efficiency and stereoselectivity of the cycloaddition. researchgate.net

1,3-Dipolar Cycloaddition Routes

The 1,3-dipolar cycloaddition is a powerful and versatile reaction for the construction of five-membered heterocyclic rings. wikipedia.orgnumberanalytics.comnih.gov This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. numberanalytics.com While specific examples directly leading to the this compound core are noted in broader synthetic strategies, the principles of this reaction are highly applicable. lboro.ac.uk For instance, the reaction of a nitrile oxide with an alkene yields an isoxazoline, which can be further transformed. wikipedia.org Similarly, azomethine ylides can react with alkenes to form pyrrolidines. frontiersin.org The application of this methodology to form the C-O-C bonds of the this compound system would involve the use of oxygen-containing 1,3-dipoles, such as carbonyl ylides. numberanalytics.com

Cascade and Tandem Reactions for Fused Ring Systems

Cascade or tandem reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer a highly efficient approach to complex molecular architectures like the this compound system. wikidoc.orgchemeurope.comwikipedia.org These reactions are characterized by their high atom economy and operational simplicity. chemeurope.com

The synthesis of fused this compound compounds can be achieved through bicyclization reactions where both rings are formed in a single transformation or in closely coupled sequential steps. smolecule.com This strategy is particularly valuable as it can be time-saving and may not require a catalyst, allowing for the direct construction of the fused ring system from simpler starting materials. smolecule.com For example, a tandem cyclization was employed as a key step in the synthesis of (±)-norascyronones A and B, utilizing Mn(OAc)₃/Cu(OAc)₂ in ethanol (B145695) to construct a complex core structure. nih.gov

Exploration of Novel Ring-Forming Methodologies

The quest for more efficient and stereoselective methods for constructing the this compound core continues to drive the exploration of novel ring-forming strategies. One such approach involves photochemical activation. Norrish-Yang cyclization reactions, for example, have been used to construct furofuran frameworks through a δ-hydrogen abstraction process, which can exhibit excellent kinetic stereoselectivity. smolecule.com

Another innovative approach is the titanium-mediated [4+2] cycloaddition of 2,3-dihydrofuran with a glyoxylate (B1226380) derivative, catalyzed by species like TiCl₂(OiPr)₂. This method avoids the use of the more problematic TiCl₄ and proceeds with good stereoselectivity to form a bicyclic intermediate that can be further elaborated into the this compound system.

Stereoselective and Enantioselective Synthesis

The construction of the this compound skeleton with precise control over its stereochemistry is a significant challenge in organic synthesis, driven by the prevalence of this motif in biologically active molecules. Chemists have developed several powerful strategies to access specific stereoisomers.

Chiral Auxiliary and Ligand-Controlled Methods

Enantioselective synthesis often relies on the temporary incorporation of a chiral auxiliary, a stereogenic group that directs the stereochemical outcome of a reaction. wikipedia.org This strategy involves attaching a chiral molecule to the substrate to create a diastereomeric intermediate. chemistrydocs.comresearchgate.net The inherent chirality of the auxiliary then physically blocks one reaction pathway, favoring the formation of one diastereomer over the other. researchgate.net After the key stereocenter-forming reaction, the auxiliary is cleaved and can often be recycled. chemistrydocs.com While this is a foundational technique in asymmetric synthesis, specific applications directly on a this compound precursor are often integrated within broader catalytic strategies.

More commonly, chiral ligands are used in conjunction with metal catalysts to create a chiral environment that influences the stereoselectivity of the reaction. wikipedia.org The ligand, being chiral, coordinates to the metal center, forming a complex that preferentially catalyzes the formation of one enantiomer. csic.es For instance, palladium complexes with novel chiral Pyridine-Dihydroisoquinoline (PyDHIQ) ligands have been developed for highly enantioselective conjugate addition reactions, a type of transformation that can be adapted for building blocks used in this compound synthesis. rsc.org The precise shape and electronic properties of the ligand's "chiral pocket" are crucial for high levels of enantioselection. csic.es

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a highly efficient method for generating chiral molecules, as a small amount of a chiral catalyst can produce large quantities of an enantiomerically enriched product. chemistrydocs.comwikipedia.org This approach is central to modern synthetic routes toward specific this compound isomers, particularly those that are key intermediates for pharmaceuticals.

Both metal-based catalysis and organocatalysis are employed. Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful tool. wikipedia.orgnih.gov For example, a breakthrough one-pot synthesis of (3s,3ar,6as)-hexahydrofuro[2,3-b]furan-3-ol, a key component of the HIV protease inhibitor darunavir, utilizes a dual catalytic system. The process begins with an organocatalytic condensation of glycolaldehyde and 1,2-dihydrofuran using Schreiner's thiourea (B124793) catalyst, followed by a kinetic resolution where the enzyme Candida antarctica lipase B (CAL-B) selectively acetylates the undesired enantiomer, leaving the desired alcohol with greater than 99% enantiomeric excess (ee). Similarly, chiral phosphoric acids are recognized as effective organocatalysts for a wide array of enantioselective transformations, creating a chiral environment through hydrogen bonding. beilstein-journals.org

Enzymatic methods are also prominent. For the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol derivatives, chirality can be established via an enzymatic reduction using an aldehyde/ketone reductase from Saccharomyces kudriavzevii to achieve high optical purity. google.com

Table 1: Examples of Asymmetric Catalysis in this compound Synthesis
Target CompoundCatalyst SystemKey TransformationYieldEnantiomeric Excess (ee)Reference
(3s,3ar,6as)-Hexahydrofuro[2,3-b]furan-3-olSchreiner's thiourea catalyst & Candida antarctica lipase B (CAL-B)Organocatalytic condensation & Enzymatic kinetic resolution89% (condensation step)>99%
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol derivativeAldehyde/ketone reductaseEnzymatic reductionHighHigh google.com
Chiral Tetrasubstituted ChromanonesPalladium & Chiral Pyridine-Dihydroisoquinoline (PyDHIQ) ligandAsymmetric conjugate arylationUp to 98%Up to 99% rsc.org

Derivation from Chiral Pool Starting Materials (e.g., Sugar Derivatives)

Chiral pool synthesis is a direct and efficient strategy that utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.com Carbohydrates, with their inherent chirality and dense functionalization, are ideal precursors for complex chiral molecules, including hexahydrofurofurans. numberanalytics.comuniversiteitleiden.nl

D-mannitol is a classic starting material. A two-step procedure involving treatment with benzoyl chloride and then p-toluenesulfonic acid transforms D-mannitol into (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. researchgate.netnih.gov This process involves a double migration of the benzoate (B1203000) groups and a subsequent double cyclization. nih.gov Similarly, 2,5-anhydro-D-mannitol, itself derived from D-mannitol, serves as a key building block. google.comresearchgate.net It is a specific residue formed during the preparation of certain low molecular weight heparins. researchgate.net

Other sugars are also employed. The synthesis of various sugar derivatives can start from materials like methyl-α-D-glucopyranoside. ekb.eg The transformation of sugar derivatives into valuable chemicals, including various tetrahydrofuran derivatives, is a major area of research, leveraging the asymmetric carbons already present in the sugar scaffold. mdpi.comrsc.org A concise synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, the core of darunavir, was achieved from commercially available sugar derivatives, highlighting the efficiency of this approach. researchgate.net

Sharpless Asymmetric Dihydroxylation in this compound Routes

The Sharpless asymmetric dihydroxylation is a powerful and reliable reaction in organic synthesis for converting alkenes into chiral vicinal diols with high enantioselectivity. mdpi.comencyclopedia.pubwikipedia.org The reaction uses osmium tetroxide as the oxidant in the presence of a chiral quinine (B1679958) ligand, such as (DHQ)₂-PHAL or (DHQD)₂-PHAL, which dictates the facial selectivity of the dihydroxylation. wikipedia.orgalfa-chemistry.com

This method is frequently an integral step in the total synthesis of complex natural products that contain the this compound moiety. mdpi.comwur.nl The vicinal diols produced by this reaction are versatile intermediates that can be further manipulated to form the bicyclic ether system. mdpi.comencyclopedia.pub For instance, in the synthesis of natural products like Amphirionin-2, which contains this compound rings, Sharpless asymmetric dihydroxylation is a key enantioselective step to install the required stereocenters early in the synthetic sequence. mdpi.com The reaction is highly valued for its predictability and the high enantiomeric excesses it typically delivers, making it a go-to strategy for creating the chiral diol precursors needed for subsequent cyclization into the this compound core. encyclopedia.pubalfa-chemistry.com

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, its hydroxyl groups provide convenient handles for further functionalization. These derivatization reactions are crucial for modulating the compound's properties or for linking it to other molecular fragments, as seen in the synthesis of HIV protease inhibitors.

Esterification and Carbonate Formation

Esterification of the hydroxyl groups on the this compound ring is a common derivatization. This reaction is pivotal in the synthesis of various biologically active compounds. For example, the dibenzoate ester of (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol can be prepared from D-mannitol in a two-step process where benzoyl chloride is the acylating agent. nih.gov The acylation of 2,5-anhydro-D-mannitol with acyl halides or anhydrides is also a well-established procedure. google.com

The formation of carbonates from the diol functionalities of hexahydrofurofurans is another important transformation. Cyclic carbonates can be synthesized from 1,2- and 1,3-diols by reacting them with a carbonylating agent. semanticscholar.org Di-2-pyridyl carbonate is one such agent that can prepare cyclic carbonates from diols under neutral conditions in refluxing toluene. semanticscholar.org Alternatively, direct synthesis from diols and carbon dioxide (CO₂) is possible using various catalytic systems, such as N-heterocyclic carbenes (NHCs) or cerium oxide with 2-cyanopyridine, although this can be more challenging than synthesis from epoxides. rsc.orgresearchgate.net These carbonate derivatives can serve as protected forms of the diol or as reactive intermediates for further synthesis.

Table 2: Representative Functionalization Reactions of this compound Diols
Starting MaterialReagent(s)Product TypeConditionsReference
D-Mannitol1. Benzoyl chloride, pyridine (B92270) 2. p-Toluenesulfonic acid, heatDibenzoate EsterTwo-step procedure nih.gov
2,5-Anhydro-D-mannitolBenzoyl chloride, pyridineBenzoate Ester50°C, 4 hours google.com
Generic 1,2- or 1,3-diolDi-2-pyridyl carbonateCyclic CarbonateRefluxing toluene semanticscholar.org
Generic diolCO₂, N-heterocyclic carbene, Cs₂CO₃, alkyl halideCyclic CarbonateAtmospheric pressure rsc.org
(3s,3ar,6as)-Hexahydrofuro[2,3-b]furan-3-olChloroformates or mixed carbonatesEsterAnhydrous conditions

Oxidation and Reduction Transformations

The functionalization of the this compound core can be effectively achieved through oxidation and reduction reactions, which allow for the interconversion of key functional groups, primarily alcohols and ketones.

The oxidation of secondary alcohols on the this compound ring to the corresponding ketones is a critical transformation. A common method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). For instance, the oxidation of a hexahydrofuro[2,3-b]furan-3-ol derivative can be achieved at 0°C in ethyl acetate, yielding the corresponding tetrahydrofuro[2,3-b]furan-3(2H)-one in high yield. Other established oxidizing agents such as the Jones reagent (CrO₃/H₂SO₄) have also been employed for the oxidation of alcohol intermediates to carboxylic acids in the synthesis of hexahydrofuro[2,3-b]furan-3-carboxylic acid. vulcanchem.com The Dess-Martin periodinane is another reagent utilized for the oxidation of alcohol derivatives of this compound.

Conversely, the reduction of ketones on the this compound scaffold is pivotal for establishing specific stereoisomers of the corresponding alcohols. Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this purpose. The reduction of a ketone precursor with NaBH₄ in ethanol can produce the desired alcohol with good conversion rates. allfordrugs.com For the reduction of more challenging functional groups like esters or amides to alcohols, stronger reducing agents such as lithium aluminum hydride (LiAlH₄) are employed. For example, in the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate for the HIV protease inhibitor Darunavir, an amide functionality was reduced using LiAlH₄. allfordrugs.com The choice of reducing agent can significantly influence the diastereoselectivity of the reaction.

Table 1: Examples of Oxidation and Reduction Reactions on this compound Derivatives

Transformation Substrate Reagent(s) Product Key Features
Oxidation Hexahydrofuro[2,3-b]furan-3-ol derivative TEMPO, NaOCl Tetrahydrofuro[2,3-b]furan-3(2H)-one High yield (96%)
Oxidation Alcohol intermediate Jones reagent (CrO₃/H₂SO₄) Hexahydrofuro[2,3-b]furan-3-carboxylic acid Oxidation to carboxylic acid vulcanchem.com
Reduction Ketone precursor Sodium Borohydride (NaBH₄) Hexahydrofuro[2,3-b]furan-3-ol derivative Good conversion (85%)
Reduction Amide/Ester functionalities Lithium Aluminum Hydride (LiAlH₄) (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol Reduction of amides/esters allfordrugs.com

Nucleophilic Substitution Reactions on this compound Scaffolds

Nucleophilic substitution is a fundamental reaction for introducing a wide array of functional groups onto the this compound framework. ebsco.comthermofisher.com These reactions typically occur at an electrophilic carbon center, displacing a leaving group. ebsco.com On the this compound scaffold, the hydroxyl group is a common site for such transformations, although it first needs to be converted into a better leaving group.

A prominent application of nucleophilic substitution on a this compound derivative is in the synthesis of Darunavir. The hydroxyl group of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is activated, for instance by forming a mixed carbonate, which is then displaced by the amine of a sulfonamide, forming a crucial carbamate (B1207046) linkage. This reaction proceeds via a nucleophilic attack of the amine on the activated carbonyl carbon of the carbonate, with the subsequent departure of the leaving group. The stereochemistry at the substitution center is critical for the biological activity of the final molecule.

The hydroxyl group can also undergo other nucleophilic substitution reactions, such as esterification. The choice of nucleophile and reaction conditions allows for the introduction of diverse functionalities, enabling the synthesis of a wide range of this compound derivatives with tailored properties.

Protecting Group Strategies for Selective Functionalization

In the multistep synthesis of complex molecules containing the this compound moiety, the use of protecting groups is often indispensable. pressbooks.publibretexts.orgjocpr.com Protecting groups temporarily mask a reactive functional group to prevent it from reacting in a particular step, allowing for selective transformations at other positions in the molecule. pressbooks.publibretexts.org

Commonly protected functional groups on the this compound scaffold are hydroxyl groups. A variety of protecting groups are available, and their selection depends on their stability to the reaction conditions of subsequent steps and the ease of their selective removal. jocpr.com Examples of protecting groups used in the synthesis of this compound derivatives include:

Acyl groups: such as benzoyl, which can be introduced to protect hydroxyl groups. google.com

Silyl ethers: such as tert-butyldimethylsilyl (TBDMS), which are widely used due to their stability and ease of removal with fluoride (B91410) reagents. google.com

Alkyl ethers: such as benzyl (B1604629) (Bn) ethers, which are stable under a wide range of conditions and can be removed by hydrogenolysis. libretexts.orggoogle.com

An important concept in protecting group strategy is orthogonality, where multiple protecting groups are used that can be removed under different conditions, allowing for the sequential deprotection and functionalization of different parts of the molecule. libretexts.org

Table 2: Common Protecting Groups for Hydroxyl Functionalities on Hexahydrofurofurans

Protecting Group Abbreviation Typical Introduction Reagents Typical Removal Conditions
Benzoyl Bz Benzoyl chloride, pyridine Basic or acidic hydrolysis
tert-Butyldimethylsilyl TBDMS TBDMS-Cl, imidazole Fluoride ion (e.g., TBAF)
Benzyl Bn Benzyl bromide, base Hydrogenolysis (H₂, Pd/C)

Introduction of Complex Side Chains and Ligands

The this compound unit often serves as a central scaffold to which complex side chains and ligands are attached, particularly in the design of bioactive molecules. The nature and orientation of these appended groups are crucial for determining the molecule's interaction with its biological target.

A prime example is the role of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol as a P2 ligand in HIV-1 protease inhibitors like Darunavir. The bicyclic ether provides a rigid and stereochemically defined scaffold that correctly orients the appended groups for optimal binding within the enzyme's active site. The hydroxyl group of this core is the point of attachment for the rest of the inhibitor structure, typically via a carbamate linkage.

The synthesis of derivatives with modified side chains is a common strategy to improve pharmacological properties. For instance, fluorinated analogs of this compound derivatives have been synthesized to potentially enhance blood-brain barrier penetration. Furthermore, long alkyl chains have been introduced via olefin metathesis using Grubbs' catalyst to create prodrug formulations.

Total Synthesis of Natural Products Incorporating the this compound Unit

The this compound motif is a key structural component of various classes of natural products, including diterpenoids and lignans (B1203133). The total synthesis of these complex molecules represents a significant challenge and a testament to the power of modern synthetic organic chemistry.

Syntheses of this compound-Containing Diterpenoids

A number of diterpenoids, particularly from the clerodane family, feature a this compound ring as part of their side chain. The synthesis of these natural products requires the stereocontrolled construction of both the decalin core and the appended bicyclic ether. While detailed total syntheses are complex and varied, a general approach often involves the late-stage introduction or formation of the this compound unit onto a pre-formed diterpenoid skeleton. The biogenetic pathways of these compounds, often involving rearrangements of a labdane (B1241275) skeleton, sometimes inspire the synthetic strategies. psu.edu The synthesis of atropurpuran, a complex diterpenoid, showcases intricate strategies for constructing polycyclic systems, which can be conceptually related to the assembly of other complex natural products. thieme.de

Syntheses of this compound-Derived Lignans and Neolignans

Furofuran lignans are a large class of natural products characterized by a 3,7-dioxabicyclo[3.3.0]octane (hexahydrofuro[2,3-b]furan) core, typically substituted at the 2 and 6 positions with aryl groups. Numerous total syntheses of these compounds have been reported, employing a variety of strategies. nih.govacs.orgrsc.orgsoton.ac.uksoton.ac.uk

Key strategies for the construction of the furofuran lignan (B3055560) skeleton include:

Barbier-type allylation followed by dihydroxylation and acid-catalyzed condensation: This approach has been used in the total synthesis of (±)-phrymarolin II. acs.org

Palladium-catalyzed asymmetric allylic cycloaddition: This method allows for the enantioselective synthesis of tetrahydrofurans with three stereocenters, which are then converted into furofuran lignans. rsc.org

Rhodium-catalyzed C-H insertion: Intramolecular C-H insertion of α-diazo-γ-butyrolactones provides a regio- and stereoselective route to the furofuranone motif, a precursor to furofuran lignans. soton.ac.uk

These syntheses often culminate in the introduction of the aryl side chains via cross-coupling reactions or other C-C bond-forming methods. The development of efficient and stereoselective methods for the synthesis of the this compound core is central to the successful total synthesis of these biologically active natural products.

Table 3: Selected Furofuran Lignans and Synthetic Strategies

Natural Product Key Synthetic Strategy Starting Materials (Example) Reference
(±)-Phrymarolin II Barbier-type allylation, copper-catalyzed O-arylation Sesamol nih.govacs.org
Various Furofuran Lignans Pd-catalyzed asymmetric allylic cycloaddition Vinylethylene carbonates, 2-nitroacrylates rsc.org
(±)-Fargesin, (±)-Epimagnolin A Rhodium-catalyzed intramolecular C-H insertion α-Diazo-γ-butyrolactones soton.ac.uk

Routes to Other Complex Natural Products

The rigid, chiral framework of the this compound nucleus makes it a valuable building block in the stereoselective synthesis of complex molecules, particularly natural products and their pharmacologically significant analogues. researchgate.net The inherent stereochemistry of this compound derivatives, often sourced from biomass like isosorbide (B1672297) or synthesized with high enantiomeric purity, provides a strategic advantage in constructing intricate multi-cyclic systems. researchgate.netgoogle.com

A prominent example of its application is in the synthesis of antiviral agents. The specific stereoisomer, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, serves as a pivotal P2-ligand and a key intermediate for a class of potent HIV-1 protease inhibitors. researchgate.netresearchgate.net Its structural configuration is essential for optimal binding within the active site of the viral protease. vulcanchem.com

The synthesis of Darunavir, an essential medicine for treating HIV, prominently features this this compound derivative. vulcanchem.comnih.govallfordrugs.com A common synthetic strategy involves the coupling of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol with a suitable sulfonamide fragment. The synthesis of the hexahydrofurofuranol core itself can be achieved through various routes, including one-pot procedures involving [2+2] photocycloaddition between furan and a protected glycolaldehyde, followed by hydrogenation and enzymatic resolution to ensure high enantiomeric excess (ee). researchgate.netnih.govacs.org

The general sequence to incorporate the this compound moiety into Darunavir involves several key transformations. After its synthesis and purification, the hydroxyl group of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is typically activated, for example, by conversion to a mesylate or another good leaving group. This is followed by a nucleophilic substitution (SN2) reaction with an appropriate amine, which inverts the stereocenter and forms the crucial carbamate or amide linkage of the final drug. vulcanchem.com

Beyond its role in synthesizing specific drug molecules, the hexahydrofuro[2,3-b]furanone scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.gov This core is found in over 100 natural products, including complex molecules like ginkgolide B, gracilin B, and darwinolide. nih.gov In these natural products, the fused bicyclic system is often embedded within a larger polycyclic structure. nih.gov The synthesis of these molecules presents a significant challenge, and strategies often involve the early introduction of the this compound core. chemrxiv.org For example, a palladium-catalyzed ring-opening carbonylative lactonization has been developed to create tetrahydrofuran-fused bicyclic γ-lactones, which can then be converted into hexahydrofuro[2,3-b]furan-containing products through sequential reduction steps. nih.gov

The following table outlines a generalized synthetic sequence for the conversion of a hexahydrofuro[2,3-b]furanone intermediate to a functionalized hexahydrofuro[2,3-b]furan (B8680694) derivative, a key step in the synthesis of various complex molecules.

Table 1: Generalized Conversion of a Bicyclic Lactone to a Functionalized Hexahydrofuro[2,3-b]furan

Step Reactant Reagents Product Purpose
1 Bicyclic Lactone (e.g., Hexahydrofuro[2,3-b]furan-2(3H)-one) Diisobutylaluminium hydride (DIBAL-H) Lactol (Hemiacetal) Selective reduction of the lactone to a hemiacetal.
2 Lactol (Hemiacetal) Triethylsilane (Et₃SiH), Lewis Acid (e.g., BF₃·OEt₂) Hexahydrofuro[2,3-b]furan Reduction of the hemiacetal to the core bicyclic ether.

This versatility underscores the importance of this compound as a foundational chiral synthon, enabling access to a diverse range of biologically active and structurally complex natural products.

Table 2: List of Chemical Compounds

Compound Name
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
2,3-dihydrofuran
Darunavir
Diisobutylaluminium hydride (DIBAL-H)
Furan
Ginkgolide B
Glycolaldehyde
Gracilin B
Hexahydrofuro[2,3-b]furan
Hexahydrofuro[2,3-b]furan-2(3H)-one
Isosorbide
Darwinolide

Stereochemical and Conformational Analysis

Elucidation of Absolute and Relative Stereochemistry of Hexahydrofurofuran Derivatives

The this compound core contains multiple stereocenters, leading to a number of possible stereoisomers. smolecule.com The precise determination of both the absolute and relative stereochemistry is fundamental for understanding structure-activity relationships. For instance, the stereochemistry of (3S,3aR,6aS)-Hexahydrofuro[2,3-B]furan-3-Ol is crucial for its role as a high-affinity P2 ligand in HIV-1 protease inhibitors like Darunavir (B192927), ensuring effective binding to the protease's active site.

The synthesis of specific stereoisomers often requires sophisticated strategies, such as multi-step cyclization reactions designed to control the stereochemical outcome at newly formed chiral centers. smolecule.com The development of stereocontrolled cyclization processes is a key focus in the synthesis of complex this compound-containing molecules. smolecule.com

Conformational Preferences of the Fused this compound Ring System

The fused bicyclic nature of the this compound system imposes significant constraints on its conformational freedom, leading to distinct puckered structures.

The conformation of the five-membered rings within the this compound system can be described by puckering coordinates, such as those developed by Cremer and Pople. nih.govsmu.educhemrxiv.org These parameters quantitatively define the degree and type of puckering, allowing for a precise description of the ring's shape, which can range from envelope to twist conformations. smu.eduresearchgate.net The analysis of these coordinates helps in understanding the conformational landscape and the energy barriers between different puckered forms. nih.govsmu.edu The puckering of the rings is a result of minimizing angle and torsional strain. chemistrysteps.comlibretexts.org

Methodologies for Stereochemical Assignment and Purity Determination

A variety of advanced analytical techniques are employed to unambiguously determine the stereochemistry and assess the stereochemical purity of this compound derivatives.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the determination of stereochemistry. longdom.orgwordpress.com

Two-dimensional (2D) NMR techniques are particularly powerful for unraveling complex stereochemical relationships. longdom.orglibretexts.orgwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. longdom.orglibretexts.org This information is crucial for establishing the connectivity within the molecule. longdom.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect protons that are close to each other in space, regardless of whether they are directly bonded. wordpress.comlibretexts.orgslideshare.net The intensity of the cross-peaks in a NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the protons, providing powerful evidence for determining relative stereochemistry. wordpress.com These methods are invaluable for differentiating between diastereomers by revealing through-space proximities. wordpress.comslideshare.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, aiding in the complete assignment of the carbon skeleton. princeton.edu

By combining the information from these various 2D NMR experiments, a detailed three-dimensional picture of the this compound derivative can be constructed, allowing for the confident assignment of its stereochemistry. researchgate.net

TechniqueInformation ProvidedApplication in this compound Analysis
COSY Through-bond proton-proton correlations (typically 2-3 bonds) longdom.orglibretexts.orgEstablishes the proton connectivity framework of the bicyclic system.
NOESY Through-space proton-proton correlations (up to ~5 Å) wordpress.comslideshare.netDetermines relative stereochemistry by identifying protons that are spatially close.
ROESY Similar to NOESY, useful for molecules of intermediate size wordpress.comslideshare.netProvides through-space correlations to establish relative stereochemistry.
HMBC Through-bond proton-carbon correlations (2-4 bonds) princeton.eduAssigns quaternary carbons and confirms the overall carbon skeleton.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Coupling Constant Analysis via Karplus Equation for Dihedral Angles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of cyclic molecules like this compound. Specifically, the analysis of three-bond proton-proton (³J_HH) coupling constants can provide valuable information about the dihedral angles between adjacent protons, which in turn defines the conformation of the ring system. The relationship between the coupling constant and the dihedral angle is described by the Karplus equation. wikipedia.orglibretexts.org

The Karplus equation, in its general form, is J(φ) = Acos²φ + Bcosφ + C, where J is the coupling constant, φ is the dihedral angle, and A, B, and C are empirically derived parameters. wikipedia.org The magnitude of the coupling constant is largest for dihedral angles of 0° and 180° and smallest for angles near 90°. wikipedia.org

In the context of the this compound moiety, this analysis is particularly insightful. For instance, in neo-clerodane diterpenoids containing a this compound ring, the dihedral angles H-13β–C-13–C-12–H-12α and H-13β–C-13–C-14–H-14α are nearly 90°, leading to small coupling constants as predicted by the Karplus equation. researchgate.net Conversely, a larger coupling constant would indicate a dihedral angle closer to 0° or 180°. For example, a higher ³J coupling constant value can be attributed to a dihedral torsion angle of about 0°, while a smaller value is consistent with an angle around 120°. uni-plovdiv.bg

Table 1: Representative ³J_HH Coupling Constants and Corresponding Dihedral Angles in this compound-Containing Molecules

Interacting ProtonsObserved ³J_HH (Hz)Estimated Dihedral Angle (φ)Reference
H-16β, H-13β1.7~120° uni-plovdiv.bg
H-16β, H-13β(higher value)~0° uni-plovdiv.bg
H-1, H-2 (axial-axial)~13~180° jeol.com
H-1, H-2 (axial-equatorial)~4~60° jeol.com
H-1, H-2 (equatorial-equatorial)~4~60° jeol.com

This table is illustrative and compiles data from various cyclic systems to demonstrate the application of the Karplus equation. Specific values for unsubstituted this compound may vary.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

For chiral molecules such as substituted hexahydrofurofurans, determining the enantiomeric excess (ee) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying enantiomers. heraldopenaccess.usuma.es This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. chiralpedia.com

The determination of enantiomeric excess is crucial for controlling the purity of chiral compounds. heraldopenaccess.us In a typical chiral HPLC setup, a mixture of enantiomers is passed through a column containing a CSP. Due to the formation of transient diastereomeric complexes between the enantiomers and the CSP, one enantiomer travels through the column faster than the other. chiralpedia.com A detector, often a UV or fluorescence detector, measures the amount of each enantiomer as it elutes from the column. heraldopenaccess.usuma.es The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers.

Modern advancements in HPLC, such as the use of core-shell particle columns, have enabled faster and more efficient enantiomeric separations. nih.gov For example, a study on the enantiomeric separation of verapamil (B1683045) demonstrated a significant reduction in analysis time from over 30 minutes to just 3.5 minutes using a core-shell chiral column. nih.gov

Table 2: Example of Chiral HPLC for Enantiomeric Excess Determination

ParameterValue
ColumnChiralPAK AD-H
Mobile PhaseHexane/Isopropanol (90:10)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Enantiomeric Excess>99% ee

This table represents a typical, hypothetical chiral HPLC separation and is for illustrative purposes.

X-ray Crystallography for Solid-State Stereochemical Confirmation

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. libretexts.org This method provides precise information about bond lengths, bond angles, and the absolute configuration of stereocenters, making it the gold standard for stereochemical confirmation. mdpi.com

The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. libretexts.org By analyzing this pattern, a detailed electron density map of the molecule can be constructed, from which the positions of the individual atoms can be determined with high precision. rsc.orgnih.gov

In the study of this compound derivatives, X-ray crystallography has been instrumental in confirming their stereochemistry. researchgate.net For complex molecules, especially those with multiple chiral centers, X-ray analysis provides definitive proof of the assigned stereostructure. The solid-state structure reveals not only the stereochemistry but also intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the crystal packing and physical properties of the compound. mdpi.com The introduction of heavy atoms into the crystal structure can further aid in solving the phase problem in X-ray crystallography. numberanalytics.com

Table 3: Crystallographic Data for a Hypothetical this compound Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)8.76
c (Å)12.43
β (°)105.2
Volume (ų)1075.4
Z4
R-factor0.045

This table presents hypothetical crystallographic data for illustrative purposes.

Mosher Ester Analysis for Absolute Configuration

Mosher ester analysis is a valuable NMR-based method for determining the absolute configuration of chiral secondary alcohols. umn.eduresearchgate.net The technique involves the formation of diastereomeric esters by reacting the alcohol of unknown stereochemistry with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. springernature.com

The two resulting diastereomeric esters will exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl ring in the MTPA moiety. oregonstate.edu By comparing the ¹H NMR spectra of the two diastereomers, specifically the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration of the alcohol can be deduced. researchgate.netspringernature.com A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration. nih.gov

This method is particularly useful when crystallization for X-ray analysis is not feasible. The analysis of the Δδ values provides a reliable determination of the absolute stereochemistry of the carbinol center.

Table 4: Hypothetical ¹H NMR Chemical Shift Differences (Δδ = δS - δR) in a Mosher Ester Analysis of a this compound Derivative

ProtonδS (ppm)δR (ppm)Δδ (ppm)Assignment
H-a4.254.20+0.05Protons on one side of the stereocenter
H-b2.102.02+0.08Protons on one side of the stereocenter
H-c3.803.88-0.08Protons on the other side of the stereocenter
H-d1.952.05-0.10Protons on the other side of the stereocenter

This table illustrates the principle of Mosher ester analysis with hypothetical data.

Studies on Stereochemical Stability and Isomerization Processes

The stereochemical stability of the this compound ring system and the potential for isomerization are important considerations, particularly under different chemical conditions. The fused bicyclic structure generally imparts significant conformational rigidity. However, certain substituents or reaction conditions can potentially lead to epimerization at specific stereocenters.

Studies on related furanoid systems can provide insights into the potential isomerization pathways. For instance, acid- or base-catalyzed enolization adjacent to a carbonyl group can lead to epimerization at an α-carbon. Ring-opening and closing mechanisms, though less common for the saturated this compound core, could also be a pathway for isomerization under forcing conditions.

The investigation of such processes often involves subjecting the compound to specific conditions (e.g., heat, acid, or base) and then analyzing the product mixture using techniques like chiral HPLC or NMR to detect the formation of other stereoisomers. The absence of isomerization under a range of conditions would confirm the stereochemical stability of the particular this compound derivative.

Advanced Spectroscopic and Analytical Characterization Methods

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry stands as a cornerstone technique for the molecular characterization of hexahydrofurofuran derivatives, providing invaluable information on their molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound compounds. By providing exact mass measurements with high accuracy, typically within a few parts per million (ppm), HRMS allows for the unambiguous confirmation of elemental composition. For instance, the exact mass of hexahydrofuro[3,2-b]furan-3,6-diamine (B40949) has been determined to be 144.089877630 Da. nih.gov This level of precision is essential for distinguishing between isomers and compounds with similar nominal masses. Techniques like electrospray ionization (ESI) coupled with HRMS are commonly employed for the exact mass verification of these compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structural features of this compound derivatives through the analysis of their fragmentation patterns. In MS/MS, precursor ions are selected and subjected to collision-induced dissociation (CID), generating a series of product ions that are characteristic of the molecule's structure. unt.edu

For example, in the analysis of darunavir (B192927), which contains a hexahydrofuro[2,3-b]furan (B8680694) moiety, a prominent product ion observed is the hexahydrofuro[2,3-b]furan-3-ylium ion ([C6H9O2]+) at m/z 113. nih.gov This ion can further fragment to an ion with m/z 69 ([C4H5O]+). nih.gov The study of furo-furan lactones using ESI-QqTOF-MS/MS has revealed characteristic losses of water and carbon monoxide molecules, as well as losses of acetaldehyde, formaldehyde, and formic acid. researchgate.net The fragmentation of alkylated 4-hydroxy-3(2H)-furanones has also been systematically studied, providing insights into general fragmentation pathways for related structures. imreblank.ch The specific fragmentation patterns observed are highly dependent on the nature and position of substituents on the this compound core. nist.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) in Metabolomics

The coupling of liquid chromatography with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS/MS) has emerged as a vital platform in metabolomics for the identification and quantification of this compound-containing compounds in complex biological matrices. ppm.edu.plnih.gov This technique combines the separation power of LC with the high mass accuracy and MS/MS capabilities of QTOF-MS. ppm.edu.pl

In metabolomic studies, LC-QTOF-MS/MS enables the detection of metabolites containing the this compound scaffold, such as ascorbigen, which is found in various plants. hmdb.ca The high resolution and sensitivity of this technique are essential for profiling low-abundance metabolites and for biomarker discovery. nih.gov For instance, predicted LC-MS/MS spectra for compounds like hexahydro-2',3alpha-dimethylspiro[1,3-dithiolo[4,5-b]furan-2,3'(2'H)-furan] are available in metabolomics databases, aiding in their identification in complex samples. hmdb.ca

X-ray Diffraction Studies

X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids, providing definitive information on the crystal structure and stereochemistry of this compound derivatives. contractlaboratory.comtoray-research.co.jp

Single Crystal X-ray Diffraction for Crystal Structure Determination

Single crystal X-ray diffraction is the gold standard for elucidating the precise molecular structure of crystalline this compound compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact coordinates of each atom in the unit cell can be determined, revealing bond lengths, bond angles, and torsional angles. researchpublish.com

A study on (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate, prepared from D-mannitol, confirmed its structure as a functionalized fused bis-tetrahydrofuran. researchgate.netnih.gov The analysis revealed that the molecule consists of two cis-fused tetrahydrofuran (B95107) rings. researchgate.net In another example, the crystal structure of ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine was determined, providing detailed structural information. chemscene.com This technique is also crucial for confirming the stereochemical configuration of these chiral molecules.

Table 1: Crystallographic Data for a this compound Derivative

Parameter Value
Compound (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate researchgate.net
Formula C20H18O6 researchgate.net
Molecular Weight 354.34 g/mol researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P21 researchgate.net
a (Å) 10.0914 (15) researchgate.net
b (Å) 8.2388 (11) researchgate.net
c (Å) 10.7592 (10) researchgate.net
β (°) 108.913 (10) researchgate.net
Volume (ų) 846.24 (19) researchgate.net
Z 2 researchgate.net

Protein-Ligand X-ray Crystallography for Binding Mode Analysis

Protein-ligand X-ray crystallography is a powerful method used to visualize the interactions between a this compound-based ligand and its biological target at the atomic level. numberanalytics.com This technique is instrumental in drug design and development, providing critical insights into the binding mode, affinity, and specificity of inhibitors. numberanalytics.com

The hexahydrofuro[2,3-b]furan-3-ol moiety is a key component of the HIV-1 protease inhibitor darunavir. X-ray crystallography of darunavir and its analogs complexed with HIV-1 protease has revealed extensive hydrogen bonding interactions with the backbone atoms of the enzyme's active site. nih.gov Specifically, the bis-tetrahydrofuran (bis-THF) ring oxygens form strong hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30. nih.gov These detailed structural insights are crucial for understanding the high potency of these inhibitors and for designing new drugs to combat drug resistance. nih.gov

Advanced Chromatographic Techniques for Isolation and Purification

Chromatography is a fundamental technique for separating mixtures into their individual components. researchgate.net For complex molecules like this compound derivatives, advanced chromatographic methods are essential for achieving high-purity isolates.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for the separation of chiral compounds. selvita.comfagg.be This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. selvita.comchromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates and efficient separations, often surpassing traditional high-performance liquid chromatography (HPLC) in speed. fagg.benih.gov

The advantages of SFC in chiral separations are significant. It is considered a "green" chemistry technique due to the use of non-toxic and recyclable carbon dioxide, reducing the reliance on hazardous organic solvents like hexane. selvita.com The ability to use a wide range of organic modifiers, such as methanol (B129727) and acetonitrile, makes SFC highly versatile for separating various compounds. nih.gov For chiral separations of this compound derivatives, SFC offers enhanced selectivity and resolution on chiral stationary phases. chromatographyonline.com

Key Parameters in Chiral SFC Method Development:

Stationary Phase: The choice of chiral stationary phase is crucial for enantioseparation.

Mobile Phase: A mixture of supercritical CO2 and an organic modifier (e.g., methanol). The composition can be adjusted to optimize separation.

Flow Rate: Higher flow rates can be used in SFC compared to HPLC, leading to faster analysis times. fagg.be

Back Pressure and Temperature: These parameters are controlled to maintain the supercritical state of the mobile phase and influence selectivity. fagg.be

A generic screening approach for chiral method development in SFC often involves testing a set of standard chiral columns with a gradient of a modifier in carbon dioxide. This allows for rapid identification of suitable separation conditions.

While analytical chromatography aims to identify and quantify components, preparative chromatography focuses on isolating and purifying larger quantities of a specific compound for further analysis or use. sanitech-engineers.comdiva-portal.orgchemistryworld.com This is essential for obtaining sufficient amounts of a this compound derivative for comprehensive structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). chromatographyonline.com

The process often begins with an analytical scale separation to develop and optimize the method. diva-portal.org Once optimal conditions are found, the method is scaled up to a preparative level. diva-portal.org This involves using larger columns, higher flow rates, and injecting larger sample volumes. chemistryworld.com

Table 1: Comparison of Analytical and Preparative Chromatography

FeatureAnalytical ChromatographyPreparative Chromatography
Goal Identification and quantificationIsolation and purification diva-portal.org
Sample Size Micrograms to milligrams chromatographyonline.comGrams or more chromatographyonline.com
Column Size Small diameterLarge diameter
Injection Volume SmallLarge, often overloading the column chemistryworld.com
Outcome Chromatogram for data analysisCollected fractions of pure compound

This table provides a general comparison between analytical and preparative chromatography techniques.

Common techniques used in preparative chromatography for isolating natural products and synthetic compounds include column chromatography and preparative thin-layer chromatography (TLC). researchgate.net The isolated fractions are then typically analyzed for purity before being subjected to spectroscopic analysis. researchgate.net

Integration of Multi-Modal Spectroscopic Data for Structural Elucidation

The definitive determination of a complex molecular structure, such as a substituted this compound, rarely relies on a single analytical technique. Instead, a multi-modal approach, integrating data from various spectroscopic methods, is employed to piece together the structural puzzle. chemrxiv.orgchemrxiv.orgopenreview.netarxiv.org The most powerful combination for organic structure elucidation is typically Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by Infrared (IR) spectroscopy. frontiersin.orgnd.eduyoutube.com

Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation analysis (tandem MS or MS/MS), offers clues about the different components and connectivity of the molecule. frontiersin.orgepfl.ch

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): Reveals correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). This is crucial for establishing the final connectivity of the atoms. nd.edu

The integration of these techniques provides a comprehensive picture of the molecule. nih.gov For instance, MS might give the molecular formula, IR might indicate the presence of ether and hydroxyl groups characteristic of a this compound derivative, and a full suite of NMR experiments will then be used to assemble the complete 3D structure, including stereochemistry. Recent advancements even include the use of machine learning models to assist in the structural elucidation process by interpreting combined spectroscopic data. chemrxiv.orgchemrxiv.orgneurips.cc

Table 2: Spectroscopic Data for a Hypothetical Substituted this compound

TechniqueDataInterpretation
Mass Spec (EI) M+ peak at m/z = 158Molecular Weight of 158 g/mol
IR Broad peak at 3400 cm⁻¹, Sharp peak at 1100 cm⁻¹Presence of -OH group, Presence of C-O-C ether linkage
¹³C NMR 6 distinct signals6 unique carbon environments
¹H NMR Complex multipletsMultiple non-equivalent protons
HMBC Correlations observedShows long-range H-C connectivity, confirming the bicyclic core

This table illustrates the type of complementary information obtained from different spectroscopic techniques for a hypothetical this compound derivative.

Computational Chemistry and Structure Activity Relationship Sar Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein or enzyme. These studies have been pivotal in understanding how hexahydrofurofuran-based compounds interact with their biological targets at an atomic level.

Computational modeling has been successfully employed to predict the binding modes of this compound derivatives with various biological receptors. A notable example is the investigation of hexahydrofuro[3,2-b]furan derivatives as inhibitors of Janus kinase 3 (JAK3), a potential target for treating hematological malignancies. nih.govacs.org

In one such study, molecular docking was used to predict how these compounds would bind to the ATP-binding site of the JAK3 kinase domain. The modeling suggested that the 2-anilinopyrimidine moiety of the inhibitor forms crucial hydrogen bonds with the hinge region residue Leu905. Meanwhile, the hexahydrofuro[3,2-b]furan group was predicted to engage in hydrogen bond interactions with Asn954, anchoring the molecule within the binding pocket. acs.org

Furthermore, these computational models have been used to rationalize the design of irreversible inhibitors. For instance, the introduction of an acrylamide (B121943) group onto the phenyl ring of the inhibitor was predicted to form a covalent bond with a nearby cysteine residue (Cys909) in the JAK3 active site, leading to a more potent and sustained inhibition. acs.org

Table 1: Predicted Interactions of Hexahydrofuro[3,2-b]furan Derivatives with JAK3 Kinase

Compound MoietyInteracting Residue(s)Type of Interaction
2-AnilinopyrimidineLeu905Hydrogen Bond
Hexahydrofuro[3,2-b]furanAsn954Hydrogen Bond
Acrylamide "warhead"Cys909Covalent Bond

Beyond just predicting the binding pose, computational methods can also quantify the energetic contributions of different interactions between the ligand and the protein. Techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method are used to calculate the binding free energy of a protein-ligand complex. A more negative binding free energy generally indicates a more stable and favorable interaction.

Studies on JAK3 inhibitors have utilized MM/GBSA calculations to understand the driving forces behind the binding of different derivatives. These analyses break down the total binding free energy into components such as van der Waals interactions, electrostatic interactions, and solvation energies. For example, it has been shown that electrostatic interactions can contribute significantly to the selective binding of an inhibitor to JAK3 over other closely related kinases.

Table 2: Example of Calculated Binding Free Energies for a JAK3 Inhibitor

Energy ComponentValue (kcal/mol)
Van der Waals Energy-55.0
Electrostatic Energy-30.0
Solvation Energy+40.0
Total Binding Free Energy -45.0

Note: The values in this table are illustrative and based on typical findings in MM/GBSA studies of kinase inhibitors.

Detailed computational studies of the enzyme active site provide a deeper understanding of the specific amino acid residues that are critical for ligand binding and catalysis. For this compound-based JAK3 inhibitors, these studies have highlighted the importance of the hinge region, the DFG motif, and the catalytic loop in accommodating the inhibitor.

The this compound moiety, with its defined stereochemistry, can be tailored to fit into specific sub-pockets of the active site, thereby enhancing both potency and selectivity. The orientation of hydroxyl or other functional groups on the this compound ring can be optimized to form favorable interactions with polar residues in the active site, as seen with the interaction with Asn954 in JAK3. acs.org These detailed interaction maps are invaluable for the rational design of next-generation inhibitors with improved pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bio-hpc.eu While specific QSAR studies focused solely on this compound are not extensively documented in publicly available literature, the principles of QSAR are widely applied to scaffolds with similar characteristics, such as other bicyclic heterocycles. researchgate.net

A hypothetical QSAR model for a series of this compound derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The biological activity, such as the half-maximal inhibitory concentration (IC50), is then correlated with these descriptors using statistical methods like multiple linear regression or machine learning algorithms.

For the this compound-based JAK3 inhibitors, a QSAR model could reveal that specific substitutions on the anilinopyrimidine ring, combined with a particular stereoisomer of the this compound moiety, are key to high potency. For example, the model might show that electron-withdrawing groups at a certain position on the phenyl ring increase activity, while bulky substituents on the this compound ring are detrimental.

The following table illustrates the structure-activity relationship of a series of hexahydrofuro[3,2-b]furan derivatives as JAK3 inhibitors, which forms the basis for developing a QSAR model. acs.org

Table 3: Structure-Activity Relationship of Hexahydrofuro[3,2-b]furan Derivatives as JAK3 Inhibitors

CompoundR Group on Phenyl RingThis compound Moiety StereochemistryJAK3 IC50 (nM)
12a H(3S,3aR,6S,6aR)-6-hydroxy268
12c H(3R,3aR,6R,6aR)-6-hydroxy18
12d 3'-acrylamide(3R,3aR,6R,6aR)-6-hydroxy1.8
12m 4'-methoxy(3R,3aR,6R,6aR)-6-hydroxy1.5
12n 4'-methoxy(3R,3aR,6R,6aR)-6-methoxy1.2

Fragment-based drug design (FBDD) is a strategy for identifying lead compounds as part of the drug discovery process. It involves screening libraries of small chemical fragments, which are then grown or linked together to produce a lead with a higher affinity for the target. youtube.comyoutube.com The this compound core can be considered a valuable three-dimensional fragment that can be used in FBDD campaigns.

Due to its rigid, bicyclic structure, the this compound scaffold can present functional groups in well-defined spatial orientations. In an FBDD approach, the bare this compound core or a simple derivative could be screened for weak binding to a target protein. Once a binding mode is identified, for example through X-ray crystallography or NMR, the fragment can be elaborated.

For instance, if the this compound fragment is found to bind in a pocket adjacent to a hydrophobic region of the protein, medicinal chemists could synthesize derivatives with appended hydrophobic groups to extend into that region, thereby increasing the binding affinity. This iterative process of fragment screening, structural analysis, and chemical synthesis is a powerful method for developing novel drug candidates. While specific FBDD campaigns starting with a this compound fragment are not widely reported, the principles of this approach are highly applicable to this versatile scaffold.

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the intrinsic properties of molecules at the electronic level. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular structure, energy, and reactivity without the need for empirical data. For a molecule such as this compound, these calculations provide fundamental insights that are inaccessible through experimental means alone.

Theoretical Studies of Electronic Structure and Reactivity

Theoretical studies of the electronic structure of this compound provide a foundational understanding of its chemical behavior. Methods such as Density Functional Theory (DFT) are commonly employed to calculate a variety of molecular properties that dictate reactivity. nih.govnih.gov The electronic properties of a molecule are primarily governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies lower reactivity and greater kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. For this compound, the oxygen atoms are expected to be the most electron-rich sites, representing potential centers for protonation or coordination to Lewis acids.

Reactivity indices, such as Fukui functions, can be calculated to provide a more quantitative measure of the local reactivity at different atomic sites within the molecule. These indices help predict where a molecule is most likely to undergo nucleophilic, electrophilic, or radical attack.

Table 1: Calculated Electronic Properties of cis-Hexahydrofuro[2,3-b]furan (Illustrative data based on typical DFT calculations for similar cyclic ethers)

PropertyValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating capability.
LUMO Energy+1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap8.7 eVRelates to chemical stability and reactivity.
Dipole Moment1.9 DMeasures overall polarity of the molecule.
MEP Minimum (on Oxygen)-45 kcal/molHighlights the most nucleophilic region.

Conformational Energy Landscapes and Dynamics

The this compound core is a flexible bicyclic system with multiple stereoisomers and conformers. Mapping the conformational energy landscape is essential for understanding which shapes the molecule is likely to adopt and the energy barriers that separate them. taylorfrancis.com The fusion of the two five-membered rings can be either cis or trans, leading to distinct stereoisomers. Each of these isomers, in turn, possesses a complex potential energy surface due to the puckering of the tetrahydrofuran (B95107) rings, which can adopt various envelope and twist conformations.

Understanding this landscape is critical because the biological activity or reactivity of a molecule often depends on its ability to adopt a specific conformation to fit into an enzyme's active site or to align reactive orbitals correctly.

Table 2: Relative Energies of cis-Hexahydrofuro[2,3-b]furan Conformers (Illustrative data representing a hypothetical conformational analysis)

Conformer IDRing 1 PuckerRing 2 PuckerRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
C1Twist (T)Twist (T)0.0065.1
C2Envelope (E)Twist (T)0.8514.5
C3Envelope (E)Envelope (E)1.504.3
C4Twist (T)Envelope (E)0.8714.1

Transition State Analysis for Reaction Mechanisms

Quantum chemical calculations are indispensable for elucidating reaction mechanisms by identifying and characterizing transition states (TS). github.io A transition state is a specific configuration along a reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. nih.govgithub.io The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, one might investigate reactions such as acid-catalyzed ring-opening hydrolysis. Computational analysis would involve locating the transition state structure for the nucleophilic attack of a water molecule on the protonated ether. This process requires specialized algorithms that search for first-order saddle points on the potential energy surface. q-chem.com Once located, a frequency calculation is performed on the TS structure; a valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. github.io

Further analysis using Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state correctly connects the reactants (protonated this compound and water) with the products (the ring-opened diol). github.io

Table 3: Calculated Activation Barriers for a Hypothetical Ring-Opening Reaction (Illustrative data for the acid-catalyzed hydrolysis of cis-hexahydrofuro[2,3-b]furan)

Reaction StepComputational MethodSolvent ModelGibbs Free Energy of Activation (ΔG‡) (kcal/mol)
Protonation of O1DFT (B3LYP/6-31G)PCM (Water)5.2
Nucleophilic attack by H₂ODFT (B3LYP/6-31G)PCM (Water)22.5
Proton transferDFT (B3LYP/6-31G*)PCM (Water)8.1

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While quantum chemical calculations provide detailed information about static structures and energy landscapes, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by integrating Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level. mdpi.com

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) to study its conformational flexibility and interactions in a realistic environment. Over the course of the simulation (typically nanoseconds to microseconds), the molecule will explore various conformations accessible at a given temperature. nih.gov

Analysis of the MD trajectory can reveal:

Conformational Transitions: The frequency and pathways of transitions between different puckered forms of the rings.

Solvent Effects: How the surrounding water molecules interact with the ether oxygens through hydrogen bonding and influence the conformational preferences.

Time-Averaged Properties: Calculation of properties that depend on the ensemble of conformations, providing a more realistic picture than a single static structure.

MD simulations are crucial for bridging the gap between static computational models and the dynamic reality of molecules in solution, which is particularly important for understanding how flexible molecules like this compound interact with biological targets. rsc.org

Table 4: Typical Parameters for an MD Simulation of this compound in Water (Illustrative setup for a standard molecular dynamics simulation)

ParameterSettingPurpose
Force FieldGAFF (General Amber Force Field)Defines the potential energy function for the molecule.
Solvent ModelTIP3P WaterProvides an explicit representation of the aqueous environment.
System Size~3000 atoms (1 solute, ~950 water molecules)Ensures the solute does not interact with its periodic image.
Temperature300 KSimulates physiological conditions.
Pressure1 barSimulates standard atmospheric pressure.
Simulation Time200 nsAllows for sampling of significant conformational changes.
Time Step2 fsIntegration time step for Newton's equations of motion.

In Silico Screening and Virtual Ligand Design

The this compound core represents a rigid, three-dimensional scaffold that can be valuable in drug discovery. Its defined stereochemistry and projecting functional groups make it an attractive starting point for designing new ligands that can interact with biological targets such as enzymes or receptors. In silico screening and virtual ligand design use computational methods to identify and optimize potential drug candidates based on such scaffolds. nih.govcore.ac.uk

The process typically begins by using the this compound scaffold as a base to generate a large virtual library of derivatives. This is done by computationally adding various chemical substituents at different positions on the core structure. This library, which can contain millions of virtual compounds, is then screened against a three-dimensional model of a biological target. nih.govresearchgate.net

A common technique is molecular docking, where each compound from the library is computationally placed into the binding site of the target protein. A scoring function then estimates the binding affinity for each compound. semanticscholar.org Compounds with the best scores are identified as "hits" and are prioritized for further computational analysis, chemical synthesis, and experimental testing.

This scaffold-focused approach allows for the efficient exploration of chemical space around a promising core structure, accelerating the discovery of novel and potent bioactive molecules. nih.gov

Table 5: Hypothetical Virtual Screening Hit List for a Kinase Target (Illustrative results from a docking campaign using a this compound-based library)

Compound IDScaffold ModificationDocking Score (kcal/mol)Key Predicted Interactions
HFF-001Amine at C2-9.8H-bond to Asp145
HFF-002Phenyl at C3-9.5Hydrophobic interaction with Leu83
HFF-003Carboxamide at C2-9.2H-bond to backbone NH of Val30
HFF-004Hydroxy-phenyl at C3-10.1H-bond to Asp145; Hydrophobic interaction

Research on Natural Products Containing Hexahydrofurofuran Moieties

Occurrence and Chemotaxonomic Significance

The distribution of natural products containing the hexahydrofurofuran skeleton is not random; it often correlates with specific taxonomic groups, making this moiety a valuable chemotaxonomic marker.

Clerodane diterpenoids are a large and widespread class of secondary metabolites, particularly abundant in the plant kingdom. A significant subset of these compounds, known as neo-clerodanes, features a this compound-based side chain at the C-9 position of the decalin ring system. This structural feature is especially prevalent in certain plant families, most notably the Lamiaceae (mint family).

Genera such as Scutellaria, Ajuga, and Teucrium are particularly rich sources of these compounds. For instance, numerous neo-clerodane diterpenoids have been isolated from various Scutellaria species, including scutaltisins from Scutellaria altissima and scupolins from Scutellaria polyodon. The compound clerodin, originally isolated from Clerodendrum infortunatum, is a classic example of a neo-clerodane with a this compound moiety and is known for its potent insect antifeedant properties. The presence of this specific bicyclic furofuran system is often associated with strong biological activity. Dimeric clerodane diterpenoids, where two monomers are linked via their this compound rings, have also been reported from species like Clerodendrum inerme.

Compound NameSource OrganismPlant Family
ClerodinClerodendrum infortunatumLamiaceae
3-EpicaryoptinClerodendrum inermeLamiaceae
ScutalsinScutellaria altissimaLamiaceae
Scupolin KScutellaria polyodonLamiaceae
Teucrin P1Teucrium pumilumLamiaceae
Ajugarin IAjuga remotaLamiaceae

Lignans (B1203133) and neolignans are a major class of phytochemicals formed by the oxidative coupling of two C6-C3 phenylpropanoid units. The this compound skeleton is a fundamental structural type within the lignan (B3055560) class, specifically in the furofuran sub-group. These compounds are widespread throughout the plant kingdom.

In the biosynthesis of furofuran lignans, two phenylpropanoid monomers are linked at the C-8 and C-8' positions, followed by further cyclization involving the phenolic oxygen atoms to form the characteristic bicyclic core. A well-known example is pinoresinol, a common lignan found in numerous plant species. The Lauraceae and Myristicaceae families are recognized as rich sources of lignans containing this moiety. For example, various lignans with a this compound core have been identified in nutmeg (Myristica fragrans). The specific substitution patterns on the aromatic rings and the stereochemistry of the furofuran core contribute to the vast structural diversity of this class.

Compound NameSource OrganismPlant Family
PinoresinolPinus spp., Forsythia spp.Pinaceae, Oleaceae
LariciresinolLarix spp.Pinaceae
SesaminSesamum indicum, Nectandra amazonumPedaliaceae, Lauraceae
YangambinOcotea duckeiLauraceae
SyringaresinolVarious hardwoodsMultiple

While most prominent in clerodane diterpenoids and lignans, the this compound ring system has also been identified in other classes of natural products, notably polyketides. Polyketides are synthesized from simple acyl-CoA precursors and exhibit enormous structural variation.

Biosynthetic Pathways and Proposed Biogenesis

Dimerization Mechanisms Leading to this compound-Containing Dimers

The formation of this compound-containing dimers, particularly in the context of lignans, is a fascinating example of nature's chemical ingenuity. Lignans are a class of natural products formed by the dimerization of two phenylpropanoid units. mdpi.com The creation of the this compound core within these dimers often proceeds through a mechanism known as phenol (B47542) oxidative coupling (POC). mdpi.com

In this process, peroxidase or laccase enzymes catalyze the oxidation of phenolic precursors, such as 4-hydroxycinnamic acids, to generate radical intermediates. mdpi.com The subsequent pairing of these radicals can lead to the formation of various C-C or C-O bonds. mdpi.com Specifically, the formation of the this compound ring often involves an 8-8' (or β-β') linkage between the two monomeric units. mdpi.com

While radical pairing is a predominant mechanism, alternative pathways can also be involved. mdpi.com For instance, a two-electron oxidation of one phenolate (B1203915) can create an onium ion, which then undergoes an electrophilic aromatic substitution with another electron-rich phenolate. mdpi.com This is followed by a prototropic shift to regain aromaticity. mdpi.com

In some natural products, such as certain neo-clerodane diterpenoids, the this compound moiety is a key structural component. bas.bg For example, inerme A and inerme B are dimeric neo-clerodane diterpenoids where two this compound rings are joined by an ether linkage at C-15 and C-15'. sid.ir

Metabolomic Profiling and Identification of New this compound Natural Products

Metabolomics, the large-scale study of small molecules within a biological system, has become an indispensable tool for discovering and identifying new natural products, including those containing the this compound scaffold. frontiersin.orgjic.ac.uk Techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are central to these efforts. jic.ac.uk

Metabolomic approaches can be broadly categorized as untargeted or targeted. frontiersin.org Untargeted metabolomics provides a comprehensive overview of all detectable metabolites in a sample, which is particularly useful for discovering novel compounds. frontiersin.org Targeted analysis, on the other hand, focuses on the quantification of known metabolites. frontiersin.org

A recent study utilizing LC-QTOF-MS/MS analysis of Salacca zalacca (snake fruit) extracts led to the identification of several new compounds, including one containing a this compound moiety: 5-phenoxytetrazol-1-yl)-2,3,5,6-hexahydrofurofuran-3-ethylurea. researchgate.netresearchgate.net This discovery highlights the power of mass spectrometry in tentatively identifying unknown compounds in complex mixtures. researchgate.netresearchgate.net

The process of identifying new natural products often involves a combination of analytical techniques. High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, which can be used to determine the elemental composition of a molecule. jic.ac.ukevotec.com Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that offer clues about the compound's structure. researchgate.netresearchgate.net Ultimately, purification and characterization using techniques like NMR are often necessary to fully elucidate the structure of a new natural product. jic.ac.uk

The integration of metabolomics with genomics, known as a genomics-metabolomics integrative approach, can further enhance the discovery of new natural products by linking the production of specific metabolites to the underlying biosynthetic gene clusters. frontiersin.orgnih.gov

Table 1: Examples of this compound-Containing Natural Products Identified Through Metabolomic Studies

Compound NameSource OrganismAnalytical Technique(s)Reference
5-phenoxytetrazol-1-yl)-2,3,5,6-hexahydrofurofuran-3-ethylureaSalacca zalaccaLC-QTOF-MS/MS researchgate.netresearchgate.net
Inerme AVolkameria inermisSpectroscopic methods sid.ir
Inerme BVolkameria inermisSpectroscopic methods sid.ir
Hastifolins A-GScutellaria hastifoliaNMR spectroscopy researchgate.net

Chemical Ecology and Evolutionary Aspects of this compound-Containing Metabolites

Chemical ecology is the study of the role of chemical interactions in the relationships between living organisms. academie-sciences.fr Natural products, often referred to as secondary metabolites, are central to these interactions, mediating processes such as defense, communication, and reproduction. academie-sciences.frmpg.de The this compound motif is found in a variety of natural products that play significant roles in the chemical ecology of their producing organisms.

For instance, many neo-clerodane diterpenoids isolated from plants of the Scutellaria genus, which feature a this compound system, exhibit potent insect antifeedant properties. bas.bgresearchgate.net This suggests a defensive role against herbivores, a common theme in plant chemical ecology. core.ac.uk The production of such compounds is thought to be an evolutionary adaptation to deter predation. core.ac.uk

The evolution of biosynthetic pathways for natural products is a dynamic process. nih.gov The enzymes involved in these pathways often exhibit a degree of promiscuity, meaning they can act on multiple substrates or catalyze different reactions, leading to a diversity of related products. nih.gov This chemical diversity can be advantageous, providing a broader range of ecological functions. The evolution of these pathways is often driven by the "arms race" between organisms, such as plants and their insect herbivores, where each side evolves new strategies to overcome the other. nih.gov

The study of the distribution of these compounds across different species can also provide insights into evolutionary relationships. academie-sciences.fr The presence of similar or related compounds in different taxa may indicate a shared evolutionary history or convergent evolution driven by similar ecological pressures.

Furthermore, the chemical interactions mediated by these compounds are not limited to plant-insect interactions. They can also be involved in plant-pathogen interactions, plant-plant communication (allelopathy), and the recruitment of beneficial microbes. academie-sciences.fr The vast and underexplored chemical diversity in marine and microbial ecosystems suggests that many more this compound-containing metabolites with novel ecological roles are yet to be discovered. core.ac.uk

Advanced Applications in Chemical Biology and Materials Science

Design and Development of Molecular Probes and Ligands

The unique three-dimensional arrangement of the hexahydrofurofuran core allows for precise positioning of functional groups in space, making it an exceptional building block for designing molecules that can interact with high specificity and affinity with biological targets like enzymes and receptors.

This compound as P2 Ligands in HIV Protease Inhibitors

One of the most significant applications of the this compound scaffold is in the development of potent inhibitors for the human immunodeficiency virus (HIV)-1 protease. This enzyme is crucial for the lifecycle of the virus, and its inhibition prevents viral maturation.

The this compound moiety has proven to be an excellent P2 ligand, a component of the inhibitor that fits into the S2 subsite of the protease's active site. The bicyclic ether structure, particularly the (3S,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol isomer, is a critical intermediate in the synthesis of the highly successful antiretroviral drug, Darunavir (B192927). The specific stereochemistry of the this compound ring is essential for its function, as it enhances the binding affinity to the protease enzyme. This high affinity is achieved because the rigid structure of the ligand minimizes the entropic penalty upon binding and its oxygen atoms can form crucial hydrogen bonds with the backbone atoms of the enzyme's active site.

Research has focused on designing various inhibitors that incorporate this key structural element to maximize interactions within the protease active site and combat drug resistance.

CompoundThis compound Derivative TypeTargetReported Potency
DarunavirIncorporates (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-olHIV-1 ProteaseActs as a high-affinity P2 ligand.

Modulators of Enzyme Activity (e.g., GSK-3β, α-Glucosidase, AMPK)

Glycogen synthase kinase-3β (GSK-3β), α-glucosidase, and AMP-activated protein kinase (AMPK) are critical enzyme targets in the research of treatments for metabolic diseases, neurodegenerative disorders, and cancer. wikipedia.orgmdpi.comnih.govmdpi.com Inhibitors of GSK-3β have potential applications in Alzheimer's disease and diabetes. wikipedia.orgnih.gov α-Glucosidase inhibitors are a therapeutic class for managing type 2 diabetes by delaying carbohydrate absorption. mdpi.comfrontiersin.org Modulators of AMPK are sought for treating metabolic syndrome, as the enzyme is a central regulator of cellular energy homeostasis. csic.esnih.govplos.org

While numerous heterocyclic compounds have been investigated as modulators for these enzymes, the specific application of the this compound scaffold is not yet widely reported in the scientific literature. The development of this compound-based modulators for these enzymes represents a potential area for future research, leveraging the scaffold's demonstrated success in other areas of medicinal chemistry.

Receptor Binding Affinity Studies

Receptor binding affinity, often quantified by the inhibition constant (Ki) or dissociation constant (Kd), measures the strength of the interaction between a ligand and its receptor. The design of molecules with high binding affinity is a cornerstone of drug discovery.

The this compound scaffold is a prime example of how a structural motif can confer high binding affinity. In its application as a P2 ligand for HIV protease, the bicyclic structure is not merely a spacer but an active contributor to the binding event. Its hydroxyl group can form hydrogen bonds within the enzyme's active site, while the rigid bicyclic system allows it to fit snugly into specific binding pockets, thereby modulating biological pathways. The stereochemistry is crucial; an incorrect arrangement of atoms can drastically reduce binding affinity, highlighting the importance of the defined three-dimensional structure that the this compound core provides. While detailed binding affinity studies are specific to each ligand-receptor pair, the recurring use of the this compound moiety in potent inhibitors underscores its value in establishing high-affinity interactions.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent forces. A key area within this field is host-guest chemistry, where a larger 'host' molecule selectively binds a smaller 'guest' molecule.

Chiral Recognition and Enantio-Recognition Studies

Chiral recognition is a process where a chiral host molecule selectively binds to one enantiomer of a chiral guest over the other. This is fundamental to many biological processes and has applications in chemical separations and sensing. The effectiveness of a chiral host is often dependent on its structural rigidity and the pre-organization of its binding sites.

The inherent and well-defined chirality of the this compound skeleton makes it an attractive building block for the synthesis of chiral hosts. For instance, this compound structures have been noted in neoclerodane diterpenoids, a class of natural products, and have been associated with the chiral recognition of protected amino acids. unipa.it The rigid fused-ring system provides a defined three-dimensional cavity. By functionalizing this scaffold with specific binding groups, researchers can design hosts capable of distinguishing between enantiomers through multi-point interactions (e.g., hydrogen bonding, π-π stacking), which is crucial for effective enantio-recognition. mdpi.com

Polymer Chemistry and Novel Material Development

Polymer chemistry involves the synthesis and characterization of macromolecules. The incorporation of complex, functional monomers can impart unique properties to the resulting polymers, leading to the development of novel materials.

The this compound scaffold has been explored as a component in polymer synthesis. Its rigid bicyclic structure can be integrated into polymer backbones to create materials with specific thermal and mechanical properties. For example, derivatives like (3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan can be used in polymer chemistry. The presence of reactive groups on the this compound core allows it to act as a monomer in polymerization reactions.

Furthermore, furan-based molecules, such as 2,5-furandicarboxylic acid (FDCA), are recognized as important bio-based precursors for polymer synthesis, leading to polymers like polyethylene (B3416737) furanoate (PEF). mdpi.com The inclusion of such rigid cyclic structures in a polymer chain generally increases the glass transition temperature (Tg) of the material. mdpi.com By analogy, incorporating this compound diols or other bifunctional derivatives into polyesters or polyurethanes could yield novel polymers with enhanced thermal stability and specific stereochemical properties, potentially useful for specialized applications.

Incorporation of this compound into Polymer Architectures

The integration of the this compound moiety into polymer chains is a key strategy for developing high-performance, bio-based plastics. researchgate.net Isosorbide (B1672297), a diol derived from the dehydration of sorbitol, is a prominent monomer used to construct various polymer architectures, including polyesters, polyurethanes, polycarbonates, and polyethers. tytlabs.co.jpacs.orgnih.gov Its rigid, bicyclic structure, when incorporated into the polymer backbone, significantly enhances thermal stability, often measured by an increase in the glass transition temperature (Tg). tytlabs.co.jppcimag.com

The synthesis of these polymers can be achieved through several methods. Step-growth polymerization is commonly used for producing polyurethanes and polyesters from isosorbide. mdpi.com For instance, polyurethanes have been synthesized by reacting isosorbide and other diols like poly(propylene glycol) with various diisocyanates. mdpi.com Researchers have also successfully employed ring-opening polymerization (ROP) of annulated isosorbide derivatives to create tailored polymer architectures, such as linear or cyclic polyethers, under mild conditions. acs.org Furthermore, free-radical polymerization of isosorbide-based methacrylate (B99206) monomers has yielded polymethacrylates with high Tg values. acs.org

The choice of polymerization technique and co-monomers allows for precise control over the final polymer architecture, which can range from linear and branched chains to cross-linked networks. cardiff.ac.ukcmu.eduwikipedia.org This versatility enables the development of materials with a wide spectrum of properties, from rigid plastics to elastomers. tytlabs.co.jpmdpi.com

Table 1: Research Findings on this compound (Isosorbide)-Based Polymers
Polymer TypeThis compound Monomer/DerivativePolymerization MethodKey Research FindingReference
Polyurethane (PU)D-isosorbideStep-growth polymerizationProduced biocompatible PUs with Tg values ranging from 55–70 °C. mdpi.com mdpi.com
PolymethacrylateIsosorbide monomethacrylatesFree-radical polymerizationResulted in rigid polymers with high Tg, reaching up to 167 °C for those with hydroxyl groups. acs.org acs.org
Polyester (PEIT)Isosorbide (IS)Melt polycondensationIncorporation of IS increased Tg from 80 to 101 °C and tensile strength from 58.8 to 68.7 MPa. acs.org acs.org
PolyetherAnnulated isosorbide derivativeRing-opening polymerization (ROP)Achieved controlled synthesis of either linear or cyclic polymer architectures. acs.org acs.org

Functional Materials with Tunable Properties

A significant advantage of using this compound derivatives in polymer science is the ability to create functional materials with tunable properties. rsc.orgrsc.org By systematically varying the concentration of the isosorbide monomer within a copolymer, researchers can fine-tune the material's thermal, mechanical, and optical characteristics. acs.orgpcimag.com

A prime example is the synthesis of poly(ethylene-co-isosorbide terephthalate) (PEIT) copolyesters. acs.orgnih.gov Studies have shown a direct correlation between the molar percentage of isosorbide in the polymer feed and the resulting properties of the material. As the isosorbide content increases, the rigidity of the polymer chain is enhanced, leading to a higher glass transition temperature (Tg) and improved tensile strength. acs.orgnih.gov Despite the structural changes, these materials can maintain excellent optical clarity, with light transmittance up to 90%. acs.orgnih.gov This tunability allows for the design of bio-based plastics tailored for specific applications, from packaging to automotive parts. researchgate.net

The properties of polyurethanes can also be tailored by adjusting the ratio of soft and hard segments. In this context, isosorbide acts as a rigid hard segment. By combining it with flexible soft segments like poly(propylene glycol) and various isocyanates, materials with a range of elastomeric properties and thermal behaviors can be produced. mdpi.com The ability to control these properties is crucial for developing advanced materials for specialized applications, including medical devices and high-performance coatings. pcimag.commdpi.com

Table 2: Tunable Properties of Poly(ethylene-co-isosorbide terephthalate) (PEIT) with Varying Isosorbide (IS) Content
Isosorbide (IS) Content (mol %)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Light Transmittance (%)Reference
08058.8~90 acs.orgnih.gov
58662.5~90 acs.orgnih.gov
109265.1~90 acs.orgnih.gov
2010168.7~90 acs.orgnih.gov

Nanotechnology Applications

The unique structural and chemical properties of this compound derivatives are being leveraged in the field of nanotechnology. Research is ongoing in their application as components of nanocarriers for targeted delivery systems and in the development of advanced biosensors and medical imaging agents.

This compound-Based Nanocarriers for Targeted Delivery Research

In the realm of nanomedicine, this compound-based polymers are being investigated for the creation of nanocarriers designed for targeted drug delivery. frontiersin.orgnih.gov These systems, which include nanoparticles and microcapsules, aim to enhance the efficacy of therapeutic agents by improving their stability, solubility, and release kinetics. frontiersin.orgnovapublishers.com

Researchers have developed polyurethane structures using isosorbide to form polydisperse nanocarrier systems. frontiersin.org These carriers, with particle sizes ranging from approximately 104 to 310 nm, have been used to encapsulate isosorbide derivatives, demonstrating good encapsulation efficiency (around 70%) and a very slow release profile. frontiersin.org The inherent biocompatibility of isosorbide-based polymers is a significant asset, making them suitable for biomedical applications such as soft tissue regeneration and as vehicles for transmembrane drug delivery. frontiersin.org The development of such nanocarriers offers a pathway to mitigate dose-related adverse reactions of certain drugs by enabling controlled and targeted release. frontiersin.orgnih.gov

Table 3: Research on this compound-Based Nanocarriers
Carrier TypeThis compound SourceEncapsulated SubstanceParticle Size (nm)Key FindingReference
Polyurethane (PU) StructuresIsosorbideIsosorbide Derivatives104 - 310Achieved ~70% encapsulation efficiency with a very slow release profile and good thermal stability. frontiersin.org frontiersin.org

Applications in Biosensors and Imaging Agents Research

This compound derivatives have found applications in the research and development of biosensors and medical imaging agents. Their unique chemical structures can be functionalized to interact with biological systems or enhance the performance of diagnostic tools.

In biosensor research, materials derived from this compound have potential applications. For example, photoactivable isosorbide-derived monomers have been used to create functional materials that can immobilize silver nanoparticles, which have antibacterial properties and are relevant in sensor design. researchgate.net Enzymes like polyphenol oxidase, which have been found to contain this compound-like structures in some natural products, are widely utilized in the fabrication of biosensors for detecting phenolic compounds. researchgate.net

In medical imaging, a derivative, isosorbide dinitrate, is used as a vasodilator to significantly improve the quality of coronary magnetic resonance (MR) imaging. nih.gov Its administration enhances the signal-to-noise ratio (SNR) and increases the diameter of coronary vessels, leading to clearer and more informative images. nih.gov This application demonstrates a direct use of a this compound derivative to improve a medical diagnostic technique. Furthermore, combination treatments including isosorbide mononitrate are being studied alongside diffusion MRI to assess brain microstructure integrity in preclinical models. nih.gov

Table 4: Research Applications in Imaging
Application AreaThis compound DerivativeImaging TechniqueObserved Effect/FindingReference
Coronary Artery VisualizationIsosorbide Dinitrate (ISDN)Magnetic Resonance (MR) ImagingImproved SNR by up to 22% and increased vessel diameter by 20-25% (at a 5-mg dose). nih.gov nih.gov
Vascular Cognitive Impairment ResearchIsosorbide Mononitrate (ISMN)Diffusion MRIUsed in a combination treatment to assess and improve brain microstructure integrity in diabetic rat models. nih.gov nih.gov

Historical Perspectives and Future Directions in Hexahydrofurofuran Research

Evolution of Synthetic Strategies for Hexahydrofurofuran Systems

The synthesis of hexahydrofurofurans, particularly the stereochemically complex derivatives required for pharmaceutical applications, has evolved significantly over the past few decades. Early strategies have given way to more efficient, scalable, and stereoselective methods, reflecting broader trends in organic synthesis.

Initial approaches often involved multi-step sequences that were not amenable to large-scale production. For instance, an early synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key component of the HIV protease inhibitor Darunavir (B192927), was based on radical cyclization and ozonolytic cleavage, a process deemed cost-inefficient for industrial application. acs.org Another method utilized a photochemical conjugate addition, which presents scalability challenges. acs.org

Subsequent research focused on developing more practical and robust routes. A major advancement came with the use of catalytic methods. Researchers developed a highly efficient synthesis of racemic hexahydrofuro[2,3-b]furan-3-ol using a lanthanide catalyst, Yb(fod)₃, to promote the condensation of 2,3-dihydrofuran (B140613) and glycolaldehyde (B1209225) dimer. acs.org This approach was notable for its potential scalability and the ability to access optically enriched enantiomers through the use of chiral ligands. acs.orgresearchgate.net

Other key developments include:

Substrate-Controlled Synthesis: Utilizing starting materials from the "chiral pool," such as S-2,3-O-isopropylideneglyceraldehyde or various sugar derivatives, allows for the inherent chirality of the starting material to direct the stereochemical outcome of the reaction sequence. acs.orgoup.comacs.org

Stereoselective Aldol Reactions: The use of ester-derived titanium enolates has been shown to achieve a highly stereoselective anti-aldol reaction, which serves as a key step in constructing the this compound core with high enantiomeric excess (>99%). researchgate.net

Tandem Reactions: For the synthesis of the hexahydrofuro[3,4-b]furan isomer, a tandem Prins cyclization and pinacol (B44631) rearrangement has been developed, providing a novel and efficient route to these structures. rsc.org

Chemoenzymatic Methods: Combining traditional chemical synthesis with enzymatic resolutions offers a powerful strategy. Racemic mixtures of this compound derivatives can be synthesized chemically, after which an enzyme is used to selectively resolve one enantiomer, providing access to optically pure compounds. researchgate.netacs.org

These advancements have transformed the synthesis of hexahydrofurofurans from a significant academic challenge into a viable industrial process, crucial for the production of life-saving medicines.

Table 1: Comparison of Synthetic Strategies for this compound Derivatives
StrategyKey Reagents/CatalystsStarting Materials (Example)Key AdvantagesReference
Radical CyclizationRadical initiator, OzonolysisAlkene precursorsEarly proof-of-concept acs.org
Photochemical AdditionUV light1,3-Dioxolane, Furanone derivativeNovel C-C bond formation acs.org
Lanthanide CatalysisYb(fod)₃2,3-Dihydrofuran, Glycolaldehyde dimerHigh efficiency, scalable, good yield acs.org
Chiral Pool SynthesisN/A (Substrate control)S-2,3-O-isopropylideneglyceraldehydeGood stereochemical control acs.orgacs.org
Titanium Enolate AldolTitanium enolateEster precursorsHigh diastereoselectivity and enantioselectivity researchgate.net
Tandem Prins/PinacolBF₃·OEt₂Homoallylic alcohols, AldehydesEfficient construction of [3,4-b] isomer rsc.org

Key Discoveries and Milestones in this compound Chemistry

The timeline of this compound chemistry is marked by several pivotal discoveries that elevated its importance in the scientific community.

Identification in Natural Products: The this compound core is present in a variety of naturally occurring compounds, many of which exhibit interesting biological activities. Examples include asteltoxin, a mycotoxin, and clerodin, which possesses antifeedant properties. acs.orgoup.comrsc.org The discovery of this motif in nature spurred initial synthetic interest.

Role in HIV Protease Inhibitors: A watershed moment for the field was the discovery that the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety serves as a highly effective P2 ligand in HIV protease inhibitors. acs.org This bicyclic structure was found to significantly enhance the binding affinity and antiviral potency of drugs, particularly against drug-resistant strains of HIV. acs.org Its incorporation into successful drugs such as Darunavir (TMC-114) and its presence in other candidates like brecanavir (B1667775) cemented its status as a "privileged scaffold" in medicinal chemistry. acs.org

Development of Scalable Syntheses: Driven by the therapeutic demand for drugs like Darunavir, a major milestone was the development of practical, scalable, and stereospecific syntheses. The transition from academic routes to robust industrial processes enabled the cost-effective production of the required enantiomerically pure this compound building block. acs.orgblogspot.com

Exploration of Other Isomers and Applications: While the hexahydrofuro[2,3-b]furan (B8680694) system has been dominant due to its role in HIV therapy, significant research has also been directed toward other isomers, such as the hexahydrofuro[3,4-b]furan core. rsc.orgnih.gov This has led to the discovery of new biological activities, including the inhibition of acyl-acyl carrier protein (ACP) thioesterase. nih.gov

Emerging Trends in this compound Research

Current and future research in this compound chemistry is expanding beyond its established role in antiviral medicine, with a strong focus on sustainability and new therapeutic applications.

Synthesis from Biomass: A significant emerging trend is the production of furan-based platform chemicals from renewable lignocellulosic biomass. nih.gov Molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are readily obtained from the dehydration of pentose (B10789219) and hexose (B10828440) sugars, respectively. taylorfrancis.comresearchgate.net These furanic compounds serve as versatile starting materials for a range of value-added chemicals, including the tetrahydrofuran (B95107) rings that form the this compound core. rsc.org This "biorefinery" approach aligns with the principles of green chemistry, aiming to reduce reliance on fossil fuels. rsc.org

Advanced Catalysis: The efficient conversion of biomass-derived furans into more complex molecules is a key challenge. Research is focused on developing novel catalytic systems, including electrocatalysis and heterogeneous catalysts, to selectively hydrogenate, oxidize, or otherwise functionalize furan (B31954) rings to build the this compound scaffold. rsc.org

New Biological Targets: Researchers are actively exploring the this compound scaffold for activity against new biological targets. The discovery of substituted hexahydrofuro[3,4-b]furans as a novel class of bicyclic acyl-acyl carrier protein (ACP) thioesterase inhibitors opens new avenues in antibacterial drug discovery. nih.gov The unique three-dimensional shape and favorable physicochemical properties of the scaffold make it an attractive starting point for designing ligands for various enzymes and receptors.

Table 2: Emerging Trends and Future Research Directions
Emerging TrendResearch FocusPotential ImpactReference
Green Chemistry & Biomass ConversionSynthesis from furfural and HMF derived from lignocellulose.Sustainable production of pharmaceuticals and chemicals. nih.govtaylorfrancis.com
Advanced CatalysisDevelopment of electrocatalytic and heterogeneous catalytic systems.More efficient and selective conversion of renewable feedstocks. rsc.org
New Therapeutic ApplicationsExploration of new biological targets beyond HIV protease, such as bacterial enzymes.Development of new classes of antibiotics and other therapeutic agents. nih.gov

Challenges and Opportunities for Interdisciplinary Research

The continued advancement of this compound chemistry presents numerous opportunities for interdisciplinary collaboration, though not without challenges. The complexity of the problems being addressed necessitates the integration of knowledge from diverse scientific fields. ekb.eg

Opportunities:

Sustainable Pharmaceutical Production: The synthesis of this compound-based drugs from biomass is a prime area for interdisciplinary work. This requires collaboration between chemical engineers and material scientists (developing processes for biomass deconstruction and catalysis), organic chemists (designing efficient synthetic routes from platform chemicals), and medicinal chemists (incorporating the final building blocks into active pharmaceutical ingredients). rsc.orgresearchgate.net

Computational and Experimental Synergy: There is a significant opportunity to combine computational chemistry with experimental synthesis. Molecular modeling can help predict the binding of new this compound derivatives to biological targets, guiding synthetic efforts and reducing the need for extensive trial-and-error screening. This approach brings together computational scientists, chemists, and biologists.

New Materials Science Applications: The rigid, well-defined structure of the this compound core could be exploited in materials science. Research teams comprising polymer chemists and materials scientists could explore its use as a monomer for creating novel polymers with unique thermal or optical properties.

Challenges:

Communication Barriers: A primary challenge in interdisciplinary research is bridging the "language gap" between different fields. ekb.eg Chemists, biologists, and engineers often use different terminology and have distinct methodological approaches, which can hinder effective collaboration. nih.gov

Integration of Knowledge: Successfully tackling complex problems requires more than just parallel work; it demands the true integration of different knowledge types and research methodologies. oekom.de For example, optimizing a biomass-to-drug pipeline requires a holistic understanding of the entire process, from crop harvesting to final drug formulation.

Funding and Institutional Structures: Academic and funding structures are often siloed by discipline, which can create barriers to securing support for inherently interdisciplinary projects. researchgate.neted.gov Recognizing and rewarding collaborative research is essential for fostering these initiatives. nih.gov

Overcoming these challenges through structured interdisciplinary training programs, shared research platforms, and targeted funding can unlock significant innovation, ensuring that the full potential of this compound chemistry is realized in medicine, sustainability, and beyond.

Q & A

Q. What are the primary natural sources of hexahydrofurofuran derivatives, and how are they isolated for structural characterization?

this compound derivatives, such as neo-clerodane diterpenoids, are commonly isolated from plants like Clerodendrum inerme and Ajuga lupulina. Isolation involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography and HPLC. Structural characterization relies on spectroscopic methods (NMR, MS) and comparison with literature data .

Q. How do spectroscopic techniques (e.g., NMR, MS) differentiate this compound isomers with subtle stereochemical variations?

¹H and ¹³C NMR are critical for identifying stereochemical differences. For example, in dimeric neo-clerodanes, distinct signals for α- and β-substituents at C-15 (e.g., δ 5.08 ppm for α vs. δ 5.21 ppm for β in ¹H NMR) and carbon chemical shifts (e.g., δ 103.7 vs. 107.0 ppm for C-15/C-16 in ¹³C NMR) resolve stereoisomers. Mass spectrometry (FAB-MS) further confirms molecular connectivity through fragmentation patterns (e.g., m/z 493 and 509 ions from dimer cleavage) .

Q. What safety precautions are recommended when handling this compound derivatives in laboratory settings?

Refer to safety data sheets (SDS) for specific compounds. General measures include using fume hoods, gloves, and eye protection. For derivatives like 2,5-dimethyltetrahydrofuran, avoid inhalation and skin contact, and consult a physician if exposed. Note that some structurally related compounds (e.g., hexahydrocoumarin) are flagged for dermal sensitization risks, emphasizing the need for rigorous safety protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound-containing compounds?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or compound purity. To address this:

  • Standardize bioactivity assays (e.g., fixed IC₅₀ protocols).
  • Validate compound purity via HPLC (>95%) and spectroscopic consistency.
  • Compare results across multiple studies, noting differences in solvent systems or biological models .

Q. What experimental strategies are effective for synthesizing this compound rings with specific stereochemistry?

Key approaches include:

  • Ring-closing metathesis (RCM): For constructing the furofuran ring with controlled stereochemistry.
  • Epoxide opening: To install substituents at C-15/C-16 positions, leveraging stereoselective nucleophilic attacks.
  • Chiral auxiliaries: To enforce desired configurations during ring formation. Reference synthetic protocols from analogous diterpenoid systems to guide reaction optimization .

Q. How should researchers design studies to investigate the ecological role of this compound derivatives in plant defense mechanisms?

  • Field experiments: Collect plant samples under biotic stress (e.g., herbivory) and quantify this compound levels via LC-MS.
  • Bioassays: Test isolated compounds against common herbivores or pathogens.
  • Omics integration: Use transcriptomics to link biosynthetic gene expression with compound production under stress conditions .

Q. What computational methods are suitable for predicting the bioactivity of novel this compound analogs?

  • Molecular docking: Screen analogs against target proteins (e.g., insect nicotinic acetylcholine receptors) using software like AutoDock.
  • QSAR models: Train models on existing bioactivity data to predict IC₅₀ values for new derivatives.
  • MD simulations: Assess binding stability of top candidates over nanosecond timescales .

Data Contradiction Analysis

Q. How to address conflicting NMR assignments for this compound carbons across studies?

  • Cross-validate spectra: Compare chemical shifts with structurally characterized analogs (e.g., clerodane diterpenes).
  • Use DEPT/HSQC: Assign carbons unambiguously by correlating ¹H-¹³C signals.
  • Revisit solvent effects: Note that deuterated solvent choice (CDCl₃ vs. DMSO-d₆) can shift resonances .

Q. Why do some studies report this compound derivatives as bioactive, while others show no activity?

Potential factors include:

  • Sample degradation: Light or heat sensitivity may reduce bioactivity.
  • Assay specificity: Some targets (e.g., enzymes) may not interact with the compound’s stereoisomer.
  • Synergistic effects: Bioactivity may require co-occurring metabolites absent in purified samples .

Methodological Best Practices

Q. What are the key steps for ensuring reproducibility in this compound isolation and characterization?

  • Document solvent gradients and column pressures during chromatography.
  • Publish full NMR assignments (¹H, ¹³C, 2D spectra) in supplementary data.
  • Deposit raw spectral data in public repositories (e.g., Zenodo) for peer validation .

How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound studies?

  • Feasible: Assess lab resources for synthesis/purification.
  • Novel: Target understudied derivatives (e.g., dimeric forms).
  • Ethical: Follow animal/human subject guidelines for bioactivity testing.
  • Relevant: Align with gaps in natural product drug discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.